1-benzyl-6-cyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon synthetic routes involve cyclization reactions, condensation reactions, and coupling reactions using reagents such as hydrazines, aldehydes, and alkyl halides .
Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions with various biomolecules.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives and heterocyclic compounds with similar structures. These compounds may share similar biological activities but differ in their specific substituents and functional groups, which can influence their properties and applications .
Some examples of similar compounds include:
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- 5-Amino-pyrazoles
- Cyclopropyl-containing heterocycles
These compounds are often studied for their potential therapeutic applications and unique chemical properties.
Properties
Molecular Formula |
C26H30N6O |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H30N6O/c1-16-12-18(3)31(29-16)14-17(2)27-26(33)22-13-23(21-10-11-21)28-25-24(22)19(4)30-32(25)15-20-8-6-5-7-9-20/h5-9,12-13,17,21H,10-11,14-15H2,1-4H3,(H,27,33) |
InChI Key |
SPOXCCGIXKDMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5)C |
Origin of Product |
United States |
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